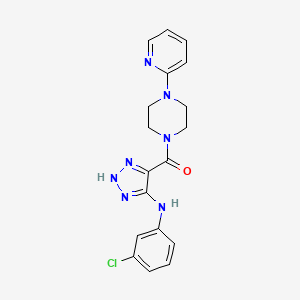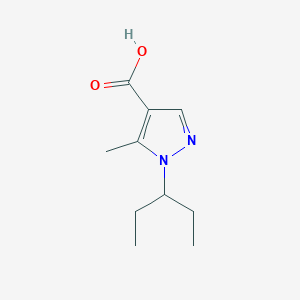![molecular formula C14H10N4O3S B2959019 Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate CAS No. 189278-35-1](/img/structure/B2959019.png)
Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C14H10N4O3S . It is a complex organic compound that contains several functional groups, including an amino group, a cyano group, a furan ring, a pyridine ring, a sulfanyl group, and an acetate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio (seleno)amides and 4-methylmorpholine resulted in the formation of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates . This reaction involved the exchange of the CH acid components . Another synthesis method involved the condensation of acetaldehyde with a twofold excess of cyanothioacetamide and N-methylmorpholine .Aplicaciones Científicas De Investigación
Adenosine Receptor Ligands with Antineuropathic Activity :
- A study by Betti et al. (2019) synthesized a series of amino-3,5-dicyanopyridines, exhibiting high to good human A1AR affinity and an inverse agonist profile. Some derivatives, including this compound, showed potential in reducing oxaliplatin-induced neuropathic pain, similar to the non-selective AR antagonist caffeine (Betti et al., 2019).
Antiprotozoal Agents :
- Ismail et al. (2004) reported on novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, indicating the potential of related compounds in treating protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds :
- Dyachenko et al. (2015) focused on synthesizing substituted tetrahydroquinoline-carbonitriles, which could form the basis for further pharmacological studies (Dyachenko et al., 2015).
Antimicrobial Activity :
- A study by El-Shehry et al. (2020) synthesized new compounds, including those similar to Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate, and evaluated their antimicrobial activity against various bacterial and fungal strains (El-Shehry et al., 2020).
Catalytic Hydrogenation Studies :
- Research by Sukhorukov et al. (2008) into the hydrogenation of dihydrooxazines might provide insights into chemical transformations relevant to compounds like this compound (Sukhorukov et al., 2008).
PKCtheta Inhibitors :
- Subrath et al. (2009) reported on 3-pyridinecarbonitriles with potential as PKCtheta inhibitors, a property that could be relevant for similar compounds (Subrath et al., 2009).
Agricultural Bioactivity :
- Zheng and Su (2005) designed polysubstituted pyridine derivatives with certain fungicidal and herbicidal activities, which highlights the potential agricultural applications of similar compounds (Zheng & Su, 2005).
Mecanismo De Acción
Target of Action
It’s known that this compound is involved in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as the Michael reaction . This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an alpha, beta unsaturated carbonyl compound . It belongs to the larger class of conjugate additions. This is one of the most useful methods for the mild formation of C–C bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon–carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Propiedades
IUPAC Name |
methyl 2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-20-11(19)7-22-14-9(6-16)12(10-3-2-4-21-10)8(5-15)13(17)18-14/h2-4H,7H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJNNAJYEQHOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
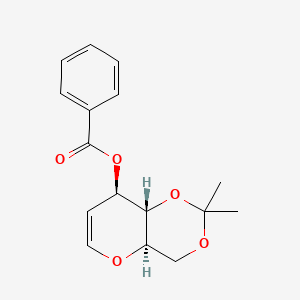
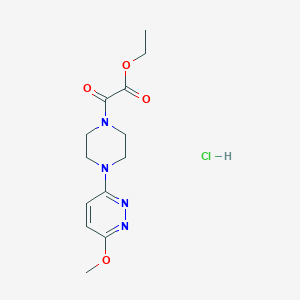
![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)
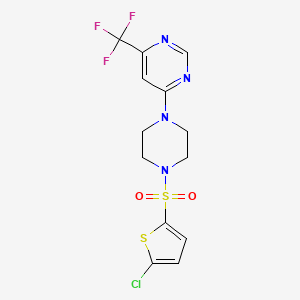
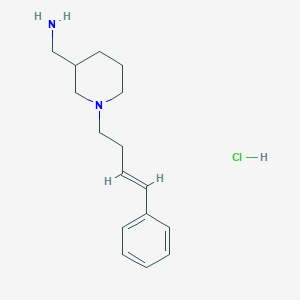
![N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2958954.png)
